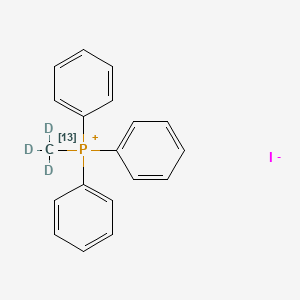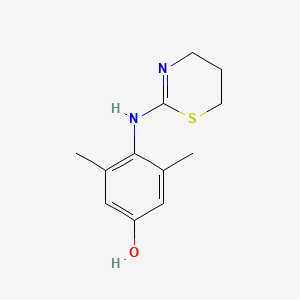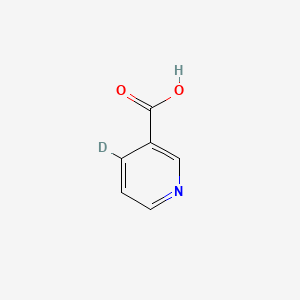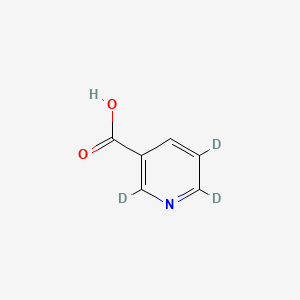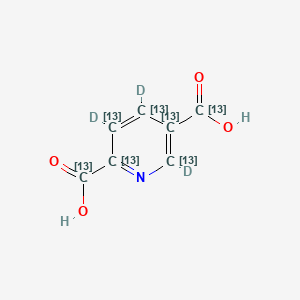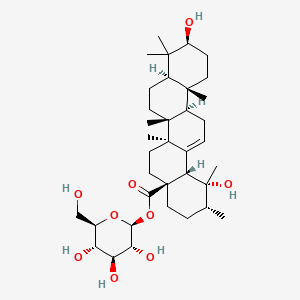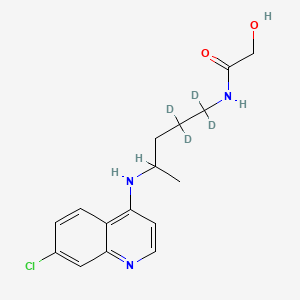![molecular formula C18H18ClNO B565061 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine CAS No. 1159977-20-4](/img/structure/B565061.png)
5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine is a chemical compound with the molecular formula C17H18ClN . It is a product used for proteomics research .
Synthesis Analysis
The synthesis of this compound and its derivatives involves several steps. One of the key steps is the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner without forming any detectable over-addition product . The N-acetylation of the amino group facilitates subsequent coupling reactions to afford the desired 10-arylated dibenzoazepines .Applications De Recherche Scientifique
Synthesis and Biological Properties of Azepine Derivatives
Azepine derivatives, including structures related to 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine, have been extensively studied for their pharmacological and therapeutic implications. Research highlights the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds like azepine, showcasing their potential in drug development. Despite significant advancements in the synthesis of azepine derivatives, the biological applications remain underexplored, indicating a vast scope for future research (Kaur, Garg, Malhi, & Sohal, 2021).
Pharmaceutical Significance of Azepane-Based Motifs
Azepane-based compounds, closely related to the structure of interest, have shown a wide range of pharmacological properties. These derivatives exhibit significant structural diversity, making them crucial for discovering new therapeutic agents. Over twenty azepane-based drugs have received FDA approval, treating various diseases. This underlines the critical role of azepane motifs in drug discovery, offering insights into the design and development of less toxic, cost-effective, and highly active analogs for numerous diseases (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
Novel Synthesis and Pharmaceutical Impurities
The synthesis of omeprazole, a proton pump inhibitor with a structure somewhat related to the chemical of interest, has been explored to identify novel methods and understand pharmaceutical impurities. This review emphasizes various pharmaceutical impurities in anti-ulcer drugs like omeprazole, shedding light on the development and implications of proton pump inhibitors. Such studies are crucial for understanding the synthesis process, identifying novel impurities, and improving drug formulations and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Propriétés
IUPAC Name |
11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-10-3-11-20-17-5-2-1-4-15(17)7-8-16-12-14(13-21)6-9-18(16)20/h1-2,4-6,9,12-13H,3,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKKLVKYXRKPTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=O)N(C3=CC=CC=C31)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675756 |
Source


|
| Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159977-20-4 |
Source


|
| Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

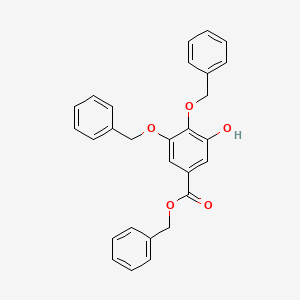

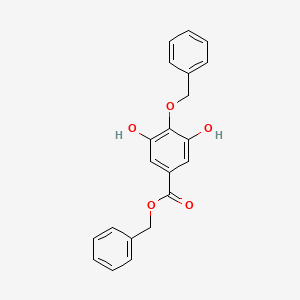
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)


